molecular formula C23H37NO6 B1259002 20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,6alpha,8,14alpha-tetrol

20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,6alpha,8,14alpha-tetrol

Cat. No. B1259002
M. Wt: 423.5 g/mol
InChI Key: FNRMXORIKJLSGX-LZJIYQGWSA-N
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Description

Senbusine A is a diterpene alkaloid with formula C23H37NO6 that is isolated from several Aconitum species. It has a role as a plant metabolite. It is a bridged compound, a diterpene alkaloid, an organic heteropolycyclic compound, a secondary alcohol, a tertiary alcohol, a tertiary amino compound, a diether and a tetrol. It derives from a hydride of an aconitane.

Scientific Research Applications

Structural Analysis and Molecular Characteristics

  • Molecular Structure and Stability : The compound exhibits a unique aconitane carbon skeleton with various ring conformations, contributing to its molecular stability and potential biological activities. Studies highlight its intricate structure, including chair, boat, and envelope conformations of the rings, and specific intramolecular hydrogen bonds that stabilize the molecule (Wu & Liu, 2012).

Biological and Pharmacological Potential

  • Cytotoxic Activities : Research into related aconitine-type C19-diterpenoid alkaloids reveals significant cytotoxic activities, suggesting potential for medical applications, particularly in cancer therapy (Guo et al., 2014).
  • Receptor Binding and Biochemical Impact : Investigations into similar compounds show insights into receptor binding dynamics and biological responses, such as uterotrophic growth, hinting at broader implications for endocrine and reproductive health research (Hanson et al., 2007).

Chemical Synthesis and Modification

  • Synthesis Techniques and Derivatives : Advanced synthesis techniques, such as the Reformatsky reaction, have been employed to create derivatives of related compounds, showcasing the potential for chemical modification and the creation of novel therapeutic agents (Seldes & Gros, 1982).

Traditional Medicine and Natural Sources

  • Traditional Herbal Medicine Applications : Derivatives of this compound are found in traditional Chinese medicine, particularly in herbs like Aconitum carmichaelii Debx., indicating its long-standing use in herbal remedies and potential for modern pharmacological applications (Lei et al., 2011).

properties

Product Name

20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,6alpha,8,14alpha-tetrol

Molecular Formula

C23H37NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16,18-tetrol

InChI

InChI=1S/C23H37NO6/c1-4-24-9-21(10-29-2)6-5-14(25)23-12-7-11-13(30-3)8-22(28,15(12)17(11)26)16(20(23)24)18(27)19(21)23/h11-20,25-28H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16+,17+,18+,19-,20?,21+,22-,23+/m1/s1

InChI Key

FNRMXORIKJLSGX-LZJIYQGWSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)O)O)COC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,6alpha,8,14alpha-tetrol
Reactant of Route 2
20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,6alpha,8,14alpha-tetrol
Reactant of Route 3
20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,6alpha,8,14alpha-tetrol
Reactant of Route 4
20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,6alpha,8,14alpha-tetrol
Reactant of Route 5
20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,6alpha,8,14alpha-tetrol
Reactant of Route 6
20-Ethyl-16beta-methoxy-4-(methoxymethyl)aconitane-1alpha,6alpha,8,14alpha-tetrol

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